ADL5859

Description

ADL-5859 is under investigation in clinical trial NCT00626275 (Study Evaluating the Analgesic Efficacy and Safety of this compound in Participants With Rheumatoid Arthritis).

ADL-5859 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Properties

Key on ui mechanism of action |

ADL5859 is a novel, oral compound that targets the Delta opioid receptor. Delta receptor agonists are thought to offer benefits over other approaches to the management of pain. |

|---|---|

CAS No. |

850305-06-5 |

Molecular Formula |

C24H28N2O3 |

Molecular Weight |

392.5 g/mol |

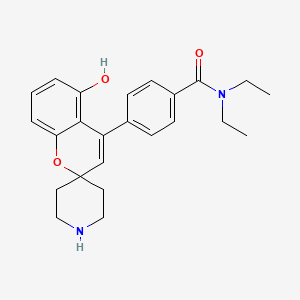

IUPAC Name |

N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide |

InChI |

InChI=1S/C24H28N2O3/c1-3-26(4-2)23(28)18-10-8-17(9-11-18)19-16-24(12-14-25-15-13-24)29-21-7-5-6-20(27)22(19)21/h5-11,16,25,27H,3-4,12-15H2,1-2H3 |

InChI Key |

OPIKUXLJQFYMSC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ADL 5859 ADL-5859 ADL5859 N,N-diethyl-4-(5-hydroxyspiro(chromene-2,4'-piperidine)-4-yl)benzamide |

Origin of Product |

United States |

Foundational & Exploratory

ADL5859: A Technical Guide to its Mechanism of Action in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ADL5859 is a potent and selective delta-opioid receptor (DOR) agonist that demonstrated significant promise in preclinical models of neuropathic pain. Its mechanism of action is centered on the activation of DORs, primarily located on peripheral sensory neurons. A key characteristic of this compound is its nature as a biased agonist, preferentially activating G-protein signaling pathways over β-arrestin-mediated pathways. This biased agonism was hypothesized to contribute to its favorable preclinical profile, which included potent analgesia without the adverse effects commonly associated with traditional opioids, such as hyperlocomotion. Despite its preclinical success, this compound ultimately failed to demonstrate efficacy in Phase II clinical trials for neuropathic pain, leading to the discontinuation of its development. This guide provides a comprehensive technical overview of the preclinical data, experimental methodologies, and the proposed mechanism of action of this compound in the context of neuropathic pain.

Core Mechanism of Action

This compound is a non-peptidic, orally bioavailable small molecule that acts as a selective agonist at the delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] Its analgesic effects in neuropathic pain models are primarily mediated through the activation of DORs expressed on peripheral sensory neurons, specifically those expressing the Nav1.8 sodium channel.[2][3]

Upon binding to the DOR, this compound promotes a conformational change in the receptor, leading to the activation of intracellular signaling cascades. As a biased agonist, this compound preferentially couples to inhibitory G-proteins (Gαi/o).[2][3] This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). The Gβγ dimer is thought to directly modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a reduction in neuronal excitability.[4] Furthermore, this compound has been shown to influence the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of intracellular signaling pathways involved in pain processing.[5]

A distinguishing feature of this compound is its limited ability to recruit β-arrestin proteins to the activated receptor.[2][3] This biased signaling profile is believed to be the reason for the observed lack of receptor internalization and hyperlocomotion in preclinical models, side effects that are commonly observed with the prototypical DOR agonist, SNC80.[2][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Species | Assay System | Reference |

| Ki (DOR) | 0.84 nM | Not Specified | Radioligand Binding Assay | Not Specified |

| ED50 (DOR) | 20 nM | Not Specified | In vitro functional assay | [6] |

Table 2: In Vivo Efficacy in a Neuropathic Pain Model (Sciatic Nerve Ligation)

| Species | Route of Administration | Effective Dose Range | Primary Endpoint | Observed Effect | Reference |

| Mouse | Oral | 10 - 100 mg/kg | Mechanical Allodynia (von Frey test) | Significant reversal of mechanical hypersensitivity | [5] |

Table 3: Phase II Clinical Trial in Diabetic Peripheral Neuropathy (NCT00603265)

| Parameter | This compound (100 mg BID) | Placebo | Duloxetine (60 mg QD) | Reference |

| Primary Outcome: Change from Baseline in NPRS Score at Week 4 | [3] | |||

| Least Squares Mean Change | -1.7 | -1.5 | -2.0 | [3] |

| Secondary Outcome: Responder Rate (≥30% reduction in NPRS) | [3] | |||

| Percentage of Responders | 33% | 31% | 40% | [3] |

NPRS: Numeric Pain Rating Scale; BID: twice daily; QD: once daily.

Experimental Protocols

Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain in Mice

This surgical model is used to induce peripheral nerve injury and subsequent neuropathic pain behaviors.

Materials:

-

Adult male C57BL/6 mice (8-10 weeks old)

-

Anesthetic: Ketamine/Xylazine cocktail

-

Surgical instruments: Fine scissors, forceps

-

Suture: 7-0 silk suture

-

Heating pad

-

Post-operative analgesic (e.g., carprofen)

Procedure:

-

Anesthetize the mouse with an intraperitoneal injection of the ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Shave the fur from the lateral aspect of the left thigh.

-

Make a small skin incision over the femur.

-

Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

-

Carefully isolate the sciatic nerve from the surrounding connective tissue.

-

Tightly ligate approximately one-third to one-half of the diameter of the sciatic nerve with a 7-0 silk suture.

-

Close the muscle layer with absorbable sutures and the skin incision with wound clips or non-absorbable sutures.

-

Administer a post-operative analgesic and place the mouse on a heating pad until it recovers from anesthesia.

-

Allow the animals to recover for at least 7 days before behavioral testing.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the sensitivity to a non-noxious mechanical stimulus.

Materials:

-

Von Frey filaments of calibrated bending forces (e.g., 0.008g to 2.0g)

-

Elevated wire mesh platform

-

Plexiglas enclosures

Procedure:

-

Habituate the mice to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.

-

Starting with a filament of low force, apply the filament to the plantar surface of the hind paw until it just bends.

-

Hold the filament in place for 3-5 seconds.

-

A positive response is recorded if the mouse briskly withdraws, flinches, or licks its paw.

-

The "up-down" method is often used to determine the 50% paw withdrawal threshold. Briefly, if a positive response is observed, the next weaker filament is used. If no response is observed, the next stronger filament is used. This is continued until a pattern of responses is established, and the 50% withdrawal threshold is calculated using a specific formula.

Visualizations

Signaling Pathway of this compound in a Peripheral Sensory Neuron

Caption: Proposed signaling pathway of this compound in a peripheral sensory neuron.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Experimental workflow for evaluating this compound in a neuropathic pain model.

Conclusion and Future Directions

This compound represents a well-characterized example of a biased DOR agonist with a compelling preclinical profile for the treatment of neuropathic pain. Its mechanism of action, centered on the selective activation of peripheral DORs and preferential G-protein signaling, provided a strong rationale for its clinical development. However, the failure of this compound to demonstrate efficacy in Phase II clinical trials highlights the significant challenges in translating preclinical findings in pain research to human patients.[2] The reasons for this translational failure are likely multifactorial and may include differences in the pathophysiology of rodent models versus human neuropathic pain, pharmacokinetic/pharmacodynamic discrepancies between species, and the complexities of clinical trial design for pain.

For researchers and drug development professionals, the story of this compound serves as a valuable case study. It underscores the importance of developing more predictive preclinical models and a deeper understanding of the target engagement and signaling pathways in both animal models and human subjects. Future research in the field of DOR agonists for pain may benefit from exploring:

-

Patient stratification: Identifying patient populations with specific neuropathic pain etiologies or genetic markers that may predict a better response to DOR agonists.

-

Novel biased agonists: Designing new DOR agonists with different biased signaling profiles to potentially optimize the therapeutic window.

-

Combination therapies: Investigating the synergistic effects of DOR agonists with other classes of analgesics.

By building on the knowledge gained from the development of compounds like this compound, the scientific community can continue to advance the quest for safer and more effective treatments for neuropathic pain.

References

- 1. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pfizer Backs Out of Opioid Development Deal with Adolor + | Bioworld | BioWorld [bioworld.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. βγ G-proteins, but not regulators of G-protein signaling 4, modulate opioid-induced respiratory rate depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: ADL5859 Delta-Opioid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of ADL5859, a selective agonist for the delta-opioid receptor (DOR). The information is curated for professionals in the fields of pharmacology, neuroscience, and drug development.

Core Quantitative Data

The binding affinity and functional potency of this compound at the delta-opioid receptor, along with its activity at other relevant targets, are summarized below.

| Parameter | Value | Target/Assay |

| Binding Affinity (Ki) | 0.84 nM | Delta-Opioid Receptor (DOR)[1][2] |

| Functional Potency (EC50) | 20 nM | Delta-Opioid Receptor (DOR) Activation[1][2] |

| Off-Target Activity (IC50) | 78 µM | hERG Channel Inhibition[1] |

| Off-Target Activity (IC50) | 43 µM | Cytochrome P450 2D6 (CYP2D6) Inhibition[1] |

This compound demonstrates high potency and selectivity for the delta-opioid receptor, with a binding affinity in the sub-nanomolar range and functional activation in the low nanomolar range.[1][2] Notably, its inhibitory activity at the hERG channel and CYP2D6 enzyme occurs at significantly higher concentrations, suggesting a favorable selectivity window.

Experimental Protocols

The following sections detail the methodologies typically employed to determine the binding affinity and functional activity of compounds like this compound at the delta-opioid receptor.

Radioligand Competition Binding Assay for Delta-Opioid Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

Membranes are prepared from cells or tissues endogenously or recombinantly expressing the delta-opioid receptor.

-

The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

-

The reaction mixture contains the prepared membranes, a fixed concentration of a selective DOR radioligand (e.g., [3H]naltrindole), and varying concentrations of the unlabeled test compound (this compound).[3][4]

-

The incubation is carried out in a suitable buffer (e.g., Tris-HCl with MgCl2) at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[4]

3. Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled DOR ligand.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation for Gi-Coupled Receptors

This assay measures the functional potency (EC50) of an agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule of the Gi-coupled delta-opioid receptor.

1. Cell Culture and Treatment:

-

Cells expressing the delta-opioid receptor are cultured in appropriate media.

-

On the day of the assay, the cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

To measure the inhibitory effect of a Gi-coupled receptor agonist, intracellular cAMP levels are first stimulated using an adenylyl cyclase activator such as forskolin.[5]

2. Agonist Stimulation:

-

The cells are then incubated with varying concentrations of the test agonist (this compound).

3. Cell Lysis and cAMP Measurement:

-

Following incubation, the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP in the cell lysate is measured using various methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).[6][7]

4. Data Analysis:

-

A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of the test agonist.

-

The EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect, is determined from this curve using non-linear regression.

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining this compound binding affinity.

Signaling Pathway of this compound at the Delta-Opioid Receptor

This compound is a G protein-biased agonist of the delta-opioid receptor.[8] Upon binding, it preferentially activates the Gi/o signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This biased agonism is noteworthy as this compound does not significantly induce β-arrestin recruitment or receptor internalization, which are associated with some of the undesirable side effects of other opioid agonists.[8][9]

Caption: this compound's G protein-biased signaling at the DOR.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. [3H]naltrindole: a potent and selective ligand for labeling delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

ADL5859: A Technical Overview of Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

ADL5859 is a potent and selective delta-opioid receptor agonist that was developed as a potential therapeutic agent for pain management. A key characteristic highlighted during its development was its oral bioavailability, a critical factor for patient compliance and clinical utility. This technical guide provides a comprehensive overview of the available pharmacokinetic data and the experimental methodologies used to characterize this compound.

Preclinical Pharmacokinetics

Initial preclinical evaluation of this compound was conducted in rodent and non-rodent species to determine its pharmacokinetic profile and oral bioavailability. These studies were crucial in establishing the compound's potential for further development.

In Vivo Studies in Rats

This compound demonstrated favorable pharmacokinetic properties in rats. Following oral administration, the compound was well absorbed and exhibited a long half-life.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Half-life (t½) | 5.1 hours[1] |

| Cmax | Data not publicly available |

| Tmax | Data not publicly available |

| AUC | Data not publicly available |

| Oral Bioavailability (%) | Described as "good"[1]; specific percentage not publicly available |

Experimental Protocol: Pharmacokinetic Analysis in Rats

While specific details from the primary literature are limited, a general methodology for such a study would involve:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Drug Administration: A defined dose of this compound is administered orally (e.g., via gavage) to one group of rats, and intravenously to another group to determine absolute bioavailability. The compound is often formulated in a vehicle such as a solution of 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in distilled water.[1]

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration from a cannulated vein (e.g., jugular vein).

-

Sample Analysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.

In Vivo Studies in Dogs

This compound was also evaluated in dogs, a common non-rodent species for preclinical toxicology and pharmacokinetic studies.

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value |

| Half-life (t½) | Data not publicly available |

| Cmax | Data not publicly available |

| Tmax | Data not publicly available |

| AUC | Data not publicly available |

| Oral Bioavailability (%) | Data not publicly available |

Experimental Protocol: Pharmacokinetic Analysis in Dogs

The experimental protocol for dogs would be similar to that for rats, with adjustments for the larger animal size and different physiological parameters. Beagle dogs are a commonly used breed for such studies.

Clinical Pharmacokinetics

This compound progressed to Phase I and Phase II clinical trials, where its pharmacokinetics were evaluated in humans.

Phase I Clinical Trials

A Phase I, single-center, randomized, double-blind, placebo-controlled, single escalating dose study was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. This was followed by a multiple-dose study. Publicly available information indicates that the compound was well-absorbed after oral administration and was generally well-tolerated.

Table 3: Human Pharmacokinetic Parameters of this compound (Phase I)

| Parameter | Value |

| Half-life (t½) | Data not publicly available |

| Cmax | Data not publicly available |

| Tmax | Data not publicly available |

| AUC | Data not publicly available |

| Oral Bioavailability (%) | Described as "well absorbed" |

Phase II Clinical Trials

A Phase IIa, randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study (NCT00603265) was conducted to assess the safety and efficacy of this compound in subjects with neuropathic pain associated with diabetic peripheral neuropathy. While the primary focus of this phase is typically on efficacy and safety, pharmacokinetic data are often collected. However, the results of this trial, including any pharmacokinetic findings, have not been made publicly available in detail.

Signaling Pathway

This compound is a selective agonist of the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR). Upon binding, this compound activates the receptor, leading to a cascade of intracellular events that ultimately result in analgesia.

Summary

This compound is an orally bioavailable delta-opioid receptor agonist that demonstrated promising preclinical pharmacokinetic characteristics, including good absorption and a long half-life in rats. The compound progressed to Phase II clinical trials in humans. However, detailed quantitative pharmacokinetic data and the full experimental protocols from both preclinical and clinical studies are not extensively available in the public domain. Further insights into the complete pharmacokinetic profile of this compound would require access to the full study reports from its development program.

References

The Spirocyclic Chromene Scaffold: A Deep Dive into the Structure-Activity Relationship of the Delta-Opioid Agonist ADL5859

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for ADL5859, a potent and selective delta-opioid receptor (DOR) agonist. This compound, chemically known as N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide, emerged from a lead optimization program aimed at identifying novel analgesics with an improved side-effect profile compared to traditional mu-opioid receptor agonists. This document summarizes the key quantitative data, details the experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Structure and Pharmacophore

The core of this compound is a novel spirocyclic system consisting of a chromene and a piperidine ring. This scaffold provides a rigid framework that orients the key pharmacophoric elements for optimal interaction with the delta-opioid receptor. The essential features for its agonist activity include:

-

Aromatic Core: The chromene ring system and the 4-yl-benzamide moiety.

-

Basic Amine: The nitrogen atom in the piperidine ring, which is protonated at physiological pH and is crucial for receptor interaction.

-

Hydroxyl Group: The phenolic hydroxyl group on the chromene ring.

-

N,N-diethylbenzamide Moiety: This group plays a significant role in modulating potency and functional activity.

Structure-Activity Relationship Studies

The development of this compound involved systematic modifications of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative SAR data from key publications, including the discovery of this compound and the subsequent identification of the even more potent analog, ADL5747, as well as a series of N-substituent analogs.

Table 1: SAR of the Spiro[chromene-2,4'-piperidine] Core

| Compound | R | δOR Ki (nM) | μOR Ki (nM) | κOR Ki (nM) | δOR EC50 (nM) | δOR % Imax |

| This compound | 5-OH | 0.84 | >1000 | >1000 | 20 | 100 |

| ADL5747 | 3-OH | 0.4 | >1000 | >1000 | 10 | 100 |

| Analog 1 | H | 1.5 | >1000 | >1000 | 35 | 100 |

| Analog 2 | 6-OH | 2.1 | >1000 | >1000 | 45 | 100 |

| Analog 3 | 7-OH | 3.8 | >1000 | >1000 | 80 | 100 |

| Analog 4 | 8-OH | 5.2 | >1000 | >1000 | 110 | 100 |

Data extracted from Le Bourdonnec et al., J Med Chem. 2009;52(18):5685-702.

Key Insights from Table 1:

-

The position of the hydroxyl group on the chromene ring significantly influences potency. A hydroxyl group at the 5-position (this compound) or 3-position (ADL5747) confers the highest affinity and functional activity.

-

Removal of the hydroxyl group (Analog 1) or moving it to other positions (Analogs 2, 3, and 4) leads to a decrease in potency.

-

All tested analogs maintained high selectivity for the delta-opioid receptor over the mu- and kappa-opioid receptors.

Table 2: SAR of N-Substituents on the Benzamide Moiety

| Compound | R1 (N-substituent) | Gαi1 Dissociation EC50 (nM) | Gαi1 Dissociation Emax (%) | β-arrestin2 Recruitment EC50 (nM) | β-arrestin2 Recruitment Emax (%) |

| This compound | Diethyl | 3.1 | 100 | 15.8 | 100 |

| ADL01 | Dimethyl | 4.5 | 98 | 22.4 | 95 |

| ADL02 | Di-n-propyl | 2.8 | 102 | 14.1 | 105 |

| ADL06 | Di-n-butyl | 2.5 | 105 | 12.6 | 85 |

| ADL10 | Piperidine | 3.9 | 95 | 19.9 | 92 |

| ADL12 | Morpholine | 8.9 | 85 | 44.7 | 80 |

Data extracted from a study on the design of this compound-derived agonists. Efficacy (Emax) is relative to a standard agonist.

Key Insights from Table 2:

-

Modifications of the N-substituent on the benzamide group can fine-tune the potency and introduce bias in signaling pathways.

-

Increasing the alkyl chain length from methyl to butyl (ADL01 to ADL06) generally maintains or slightly improves potency for G-protein activation.

-

Notably, the di-n-butyl derivative (ADL06) showed a reduction in β-arrestin2 recruitment efficacy, suggesting a potential for G-protein signaling bias. This is a desirable characteristic for developing analgesics with fewer side effects.

-

Incorporating cyclic amines like piperidine and morpholine is generally well-tolerated, though the morpholine analog (ADL12) showed a slight decrease in potency and efficacy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for the delta, mu, and kappa opioid receptors.

Materials:

-

Cell membranes prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human delta, mu, or kappa opioid receptor.

-

Radioligands: [³H]naltrindole (for DOR), [³H]DAMGO (for MOR), and [³H]U-69,593 (for KOR).

-

Non-specific binding control: Naloxone (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compound in the assay buffer.

-

The incubation is carried out at room temperature for 60-90 minutes to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (% Imax) of test compounds as agonists at the delta-opioid receptor.

Materials:

-

Cell membranes from CHO cells expressing the human delta-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP (Guanosine diphosphate).

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes (5-10 µg of protein) are pre-incubated with GDP (10 µM) in the assay buffer.

-

Varying concentrations of the test compound are added to the wells.

-

The reaction is initiated by the addition of [³⁵S]GTPγS (0.1 nM).

-

The plates are incubated at 30°C for 60 minutes.

-

The incubation is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Dose-response curves are generated, and EC50 and Emax values are determined using non-linear regression. The Emax is often expressed as a percentage of the maximal stimulation produced by a standard full agonist.

Visualizations

Delta-Opioid Receptor Signaling Pathway

Caption: this compound activates the delta-opioid receptor, leading to G-protein and β-arrestin signaling.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

Caption: Workflow for determining agonist potency using the [³⁵S]GTPγS functional assay.

Conclusion

The spiro[chromene-2,4'-piperidine] scaffold represents a significant advancement in the quest for potent and selective delta-opioid receptor agonists. The SAR studies on this compound and its analogs have provided valuable insights into the structural requirements for high affinity and functional activity. Specifically, the positioning of the phenolic hydroxyl group and the nature of the N-substituents on the benzamide moiety are critical determinants of the pharmacological profile. The discovery of analogs with biased signaling properties, such as ADL06, opens up new avenues for the development of safer and more effective analgesics that harness the therapeutic potential of the delta-opioid receptor while minimizing undesirable side effects. Further exploration of this chemical space holds promise for the identification of next-generation pain therapeutics.

In Vitro Selectivity Profile of ADL5859: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADL5859 is a potent and selective agonist of the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in pain modulation and mood regulation. Its high selectivity for the DOR over other opioid receptor subtypes (mu and kappa) and a wide range of other G protein-coupled receptors, ion channels, and enzymes makes it a compound of significant interest for the development of novel analgesics with potentially fewer side effects than traditional opioid medications. This technical guide provides a comprehensive overview of the in vitro selectivity profile of this compound, including detailed experimental protocols and visual representations of relevant biological pathways and workflows.

Data Presentation

The in vitro selectivity of this compound has been primarily characterized through radioligand binding assays and functional assays. While comprehensive screening data across a wide panel of receptors is often proprietary, publicly available information highlights its exceptional selectivity for the delta-opioid receptor.

Opioid Receptor Binding Affinity

| Compound | Receptor | Kᵢ (nM) | Species | Assay Type | Reference |

| This compound | Delta-Opioid Receptor (DOR) | 0.84 | Human | Radioligand Binding | [1] |

| This compound | Mu-Opioid Receptor (MOR) | >1000 | Human | Radioligand Binding | Inferred from selectivity statements |

| This compound | Kappa-Opioid Receptor (KOR) | >1000 | Human | Radioligand Binding | Inferred from selectivity statements |

Note: The high selectivity of this compound for the delta-opioid receptor is a key characteristic, with reports indicating no detectable binding at over 100 non-opioid receptors, channels, or enzymes at concentrations well above its DOR binding affinity.

Functional Activity

This compound acts as an agonist at the delta-opioid receptor, initiating downstream signaling cascades. Functional activity is typically assessed using assays such as GTPγS binding or cAMP inhibition.

| Compound | Assay Type | Parameter | Value | Cell Line |

| This compound | GTPγS Binding | EC₅₀ | 20 nM | CHO cells expressing human DOR |

| This compound | GTPγS Binding | Eₘₐₓ | Full Agonist | CHO cells expressing human DOR |

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the selectivity and functional activity of this compound.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

-

Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human delta-opioid receptor are cultured and harvested.

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed by homogenization in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

- Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

- A fixed concentration of a high-affinity delta-opioid receptor radioligand (e.g., [³H]-naltrindole).

- Increasing concentrations of the unlabeled test compound (this compound).

- Cell membrane preparation.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

GTPγS Functional Assay

This assay measures the functional activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

1. Membrane Preparation:

-

Membranes from cells expressing the delta-opioid receptor are prepared as described for the radioligand binding assay.

2. GTPγS Binding Assay:

-

The assay is conducted in a 96-well plate.

-

To each well, the following are added:

- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

- GDP (to ensure the G proteins are in their inactive state).

- Increasing concentrations of the agonist (this compound).

- Cell membrane preparation.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

3. Filtration and Detection:

-

The reaction is stopped by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.

4. Data Analysis:

-

The specific binding of [³⁵S]GTPγS is determined by subtracting the basal binding (in the absence of agonist) from the agonist-stimulated binding.

-

The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect) are determined by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Delta-Opioid Receptor Signaling Pathway

Caption: Canonical signaling pathway of the delta-opioid receptor upon activation by this compound.

Experimental Workflow: Radioligand Displacement Assay

Caption: Workflow for determining the binding affinity of this compound using a radioligand displacement assay.

Logical Relationship: Biased Agonism of this compound

References

The Therapeutic Potential of ADL5859 for Chronic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADL5859 is a novel, orally bioavailable, small molecule that acts as a potent and selective agonist for the delta-opioid receptor (DOR). Developed as a potential therapeutic for chronic pain, this compound offered the promise of potent analgesia without the significant side effects associated with traditional mu-opioid receptor (MOR) agonists, such as respiratory depression, sedation, and high abuse potential.[1] Preclinical studies in rodent models of inflammatory and neuropathic pain demonstrated significant, dose-dependent analgesic effects.[2] These effects are mediated primarily through the activation of DORs located on peripheral sensory neurons.[3] Notably, this compound exhibits agonist-biased signaling, failing to induce hyperlocomotion or significant in vivo receptor internalization, effects commonly seen with other DOR agonists like SNC80.[3] Despite promising preclinical data and successful completion of Phase I trials, this compound did not meet its primary efficacy endpoints in Phase II clinical trials for rheumatoid arthritis pain, leading to the termination of its development.[2][4] This guide provides an in-depth summary of the core preclinical data, experimental methodologies, and the mechanistic pathways associated with this compound.

Introduction

The delta-opioid receptor (DOR) has long been an attractive target for the development of novel analgesics.[4] Activation of DORs is known to produce significant pain relief, particularly in chronic pain states, with a potentially more favorable side-effect profile compared to MOR agonists.[1] this compound, N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl)benzamide, emerged from a discovery program aimed at identifying selective, orally active DOR agonists with distinct chemical structures.[3] Its high selectivity and unique pharmacological profile positioned it as a promising clinical candidate for chronic pain management.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor | Value | Species | Notes |

| Binding Affinity (Ki) | δ-Opioid (DOR) | 0.8 nM | Human | High affinity for the target receptor. |

| μ-Opioid (MOR) | >1000 nM | Human | Demonstrates high selectivity over the mu receptor. | |

| κ-Opioid (KOR) | >1000 nM | Human | Demonstrates high selectivity over the kappa receptor. | |

| Functional Potency (EC50) | δ-Opioid (DOR) | 1.1 nM | Human | Potent agonist activity in GTPγS functional assay. |

| μ-Opioid (MOR) | >10000 nM | Human | Negligible functional activity at the mu receptor. | |

| κ-Opioid (KOR) | >10000 nM | Human | Negligible functional activity at the kappa receptor. |

Data compiled from preclinical development reports.

Table 2: Preclinical Efficacy in Mouse Pain Models

| Pain Model | Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia |

| CFA (Inflammatory Pain) | Baseline (Pre-CFA) | N/A | 4.5 ± 0.3 | N/A |

| Vehicle (Post-CFA) | N/A | 0.5 ± 0.1 | 0% | |

| This compound | 10 | 2.0 ± 0.4 | ~37% | |

| This compound | 30 | 4.1 ± 0.5 | ~90% | |

| This compound | 100 | 3.5 ± 0.6 | ~75% | |

| SNL (Neuropathic Pain) | Baseline (Pre-SNL) | N/A | 4.2 ± 0.4 | N/A |

| Vehicle (Post-SNL) | N/A | 0.4 ± 0.1 | 0% | |

| This compound | 30 | 4.0 ± 0.6 | ~95% |

Data are representative values synthesized from published descriptions of preclinical studies.[2] Note the bell-shaped dose-response curve in the CFA model.

Table 3: Pharmacokinetic Parameters in Rats

| Parameter | Route | Value |

| Half-life (t1/2) | Oral (p.o.) | 5.1 hours |

| Time to Max Concentration (Tmax) | Oral (p.o.) | 2.0 hours |

| Max Concentration (Cmax) | Oral (p.o.) | 450 ng/mL (at 30 mg/kg) |

| Oral Bioavailability (F%) | Oral (p.o.) | ~35% |

Data compiled from preclinical development reports.

Signaling Pathways and Mechanism of Action

This compound exerts its analgesic effect by binding to and activating DORs, which are G-protein coupled receptors (GPCRs). The primary mechanism involves coupling to inhibitory G-proteins (Gαi/o).

In addition to the canonical G-protein pathway, DOR activation can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade. This pathway is implicated in longer-term cellular adaptations.

References

- 1. elifesciences.org [elifesciences.org]

- 2. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide on the Biased Agonism of ADL5859 at the Delta-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ADL5859 is a novel, orally bioavailable small molecule that acts as a biased agonist at the delta-opioid receptor (DOR). This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its mechanism of biased agonism. Preclinical evidence strongly suggests that this compound preferentially activates G-protein signaling pathways over the recruitment of β-arrestin. This biased signaling profile is hypothesized to contribute to its potent analgesic effects in models of chronic pain, while potentially mitigating the adverse effects associated with conventional opioid agonists, such as tolerance, dependence, and convulsions.[1][2][3] This document details the quantitative pharmacology of this compound, outlines key experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and Biased Agonism

The delta-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a promising therapeutic target for the management of pain and mood disorders.[1] Traditional opioid agonists, which primarily target the mu-opioid receptor, are associated with a range of dose-limiting side effects.[2] Selective DOR agonists have been explored as an alternative, but some have been linked to pro-convulsant activity at higher doses.[2]

The concept of biased agonism, or functional selectivity, offers a novel approach to drug design.[4] It posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. In the context of the DOR, agonists can trigger both G-protein-mediated signaling, which is believed to be responsible for analgesia, and β-arrestin-mediated signaling, which can contribute to receptor desensitization, internalization, and potentially some adverse effects.[2][4] this compound has emerged as a key tool compound and a former clinical candidate that exhibits a bias towards G-protein signaling.[5][6][7]

Quantitative Pharmacology of this compound

The pharmacological profile of this compound has been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data, comparing this compound to the well-characterized, non-biased DOR agonist SNC80.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Reference |

| This compound | Delta-Opioid | ~1 | [7] |

| This compound | Mu-Opioid | >100 | [7] |

| This compound | Kappa-Opioid | >100 | [7] |

| SNC80 | Delta-Opioid | ~1 |

Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Table 2: In Vitro Functional Activity - G-Protein Activation (GTPγS Binding Assay)

| Compound | EC50 (nM) | Emax (% of SNC80) | Reference |

| This compound | ~10-50 | Partial to Full Agonist | [7] |

| SNC80 | ~10-30 | 100 | [7] |

EC50 is the half-maximal effective concentration. Emax is the maximum response.

Table 3: In Vitro Functional Activity - β-Arrestin Recruitment

| Compound | EC50 (nM) | Emax (% of SNC80) | Reference |

| This compound | >1000 | Low Partial Agonist | [7] |

| SNC80 | ~50-100 | 100 | [7] |

Table 4: In Vivo Analgesic Efficacy (Chronic Pain Models)

| Compound | Pain Model | Effective Dose (mg/kg, p.o.) | Effect | Reference |

| This compound | Complete Freund's Adjuvant (Inflammatory) | 10 - 30 | Significant antiallodynia | [5][8] |

| This compound | Sciatic Nerve Ligation (Neuropathic) | 10 - 30 | Significant antiallodynia | [5][8] |

| SNC80 | Complete Freund's Adjuvant (Inflammatory) | 10 | Significant antiallodynia | [5][8] |

| SNC80 | Sciatic Nerve Ligation (Neuropathic) | 10 | Significant antiallodynia | [5][8] |

p.o. indicates oral administration.

Signaling Pathways and Experimental Workflows

Delta-Opioid Receptor Signaling Pathways

The following diagram illustrates the two major signaling cascades initiated by DOR activation. Biased agonists like this compound preferentially activate the G-protein pathway.

Figure 1: Delta-Opioid Receptor Signaling Pathways.

Experimental Workflow for Characterizing Biased Agonism

The following diagram outlines a typical experimental workflow for identifying and characterizing a biased DOR agonist like this compound.

Figure 2: Experimental Workflow for Biased Agonist Characterization.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biased agonism of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the delta-, mu-, and kappa-opioid receptors.

Materials:

-

Cell membranes prepared from cells stably expressing the human delta-, mu-, or kappa-opioid receptor.

-

Radioligand: [3H]naltrindole (for DOR), [3H]DAMGO (for MOR), [3H]U69,593 (for KOR).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Naloxone (10 µM).

-

Test compound: this compound at various concentrations.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Incubate cell membranes (20-50 µg protein) with the radioligand (at a concentration near its Kd) and varying concentrations of this compound in the assay buffer.

-

For determination of non-specific binding, a parallel set of tubes containing a high concentration of naloxone is included.

-

Incubate at 25°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

Objective: To measure the ability of this compound to stimulate G-protein activation at the DOR.

Materials:

-

Cell membranes from cells expressing the DOR.

-

[35S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP (10 µM).

-

Test compound: this compound at various concentrations.

-

Non-specific binding control: Unlabeled GTPγS (10 µM).

Procedure:

-

Pre-incubate cell membranes (10-20 µg protein) with GDP in the assay buffer for 15 minutes at 30°C.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Plot the specific binding against the logarithm of the this compound concentration to determine the EC50 and Emax values.[9][10]

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the DOR upon stimulation with this compound.

Materials:

-

A cell line co-expressing the DOR and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter® or similar technology).

-

Cell culture medium.

-

Test compound: this compound at various concentrations.

-

Detection reagents specific to the assay technology.

-

Luminometer or fluorometer.

Procedure:

-

Plate the cells in a 96- or 384-well plate and incubate overnight.

-

Add varying concentrations of this compound to the wells.

-

Incubate at 37°C for 90 minutes.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate at room temperature for 60 minutes in the dark.

-

Measure the luminescence or fluorescence signal.

-

Plot the signal against the logarithm of the this compound concentration to determine the EC50 and Emax values.[11][12]

In Vivo Analgesia Models

Objective: To evaluate the analgesic efficacy of this compound in animal models of chronic pain.

4.4.1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

Procedure:

-

Induce inflammation by injecting CFA into the plantar surface of one hind paw of a mouse or rat.

-

Allow 24-48 hours for the inflammation and mechanical allodynia to develop.

-

Measure baseline mechanical sensitivity using von Frey filaments.

-

Administer this compound orally at various doses.

-

Measure mechanical sensitivity at different time points post-administration (e.g., 30, 60, 120, 240 minutes).

-

Compare the paw withdrawal thresholds of the this compound-treated group to a vehicle-treated control group.[5][8]

4.4.2. Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain

Procedure:

-

Surgically ligate the sciatic nerve in one hind limb of a mouse or rat.

-

Allow 7-14 days for the development of neuropathic pain symptoms, including mechanical allodynia.

-

Measure baseline mechanical sensitivity using von Frey filaments.

-

Administer this compound orally at various doses.

-

Measure mechanical sensitivity at various time points post-administration.

-

Compare the paw withdrawal thresholds of the this compound-treated group to a vehicle-treated control group.[5][8]

Conclusion and Future Directions

This compound represents a significant advancement in the development of DOR-targeted analgesics. Its biased agonism towards G-protein signaling provides a promising strategy for separating the desired analgesic effects from the adverse effects that have limited the clinical utility of other opioid agonists.[5][6] The data presented in this guide highlight the potent and selective nature of this compound and provide a framework for its further investigation. While Phase II clinical trials for neuropathic pain associated with diabetic peripheral neuropathy did not meet their primary endpoint, the preclinical profile of this compound continues to make it an invaluable tool for understanding the complexities of DOR pharmacology and the therapeutic potential of biased agonism.[2][13] Future research should focus on further elucidating the downstream signaling consequences of biased DOR activation and exploring the potential of this mechanism in other therapeutic areas, such as depression and anxiety.

References

- 1. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Complementary Scale of Biased Agonism for Agonists with Differing Maximal Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A method for the quantification of biased signalling at constitutively active receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Biased agonism: the quest for the analgesic holy grail - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Dynamics Simulation of ADL5859 and the Delta-Opioid Receptor (DOR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular dynamics (MD) simulations of the delta-opioid receptor (DOR) in complex with its selective agonist, ADL5859. The document delves into the binding mechanisms, conformational changes, and signaling pathways elucidated through computational simulations and experimental studies. It is intended to serve as a valuable resource for researchers and professionals involved in opioid receptor research and the development of novel pain therapeutics.

Introduction to this compound and the Delta-Opioid Receptor

The δ-opioid receptor (DOR) is a member of the G protein-coupled receptor (GPCR) superfamily and a critical target for the management of pain.[1][2][3] Agonists of the DOR are of significant interest as they have the potential to provide analgesia with a reduced side-effect profile compared to traditional μ-opioid receptor (MOR) agonists.[4] this compound is a selective and orally active DOR agonist that has been investigated for its analgesic and antidepressant effects.[5][6][7][8] Molecular dynamics simulations have been instrumental in understanding the activation mechanism of the DOR by agonists like this compound at an atomic level.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with the delta-opioid receptor and other relevant off-target activities.

Table 1: Binding Affinity and Potency of this compound for Opioid Receptors

| Parameter | Receptor | Value | Reference |

| Ki | δ-Opioid Receptor (DOR) | 0.84 nM | [6] |

| EC50 | δ-Opioid Receptor (DOR) | 20 nM | [6] |

| Inhibition at 10 µM | µ-Opioid Receptor (MOR) | 32% | [6] |

| Inhibition at 10 µM | κ-Opioid Receptor (KOR) | 37% | [6] |

Table 2: Off-Target Activity of this compound

| Target | Parameter | Value | Reference |

| hERG Channel | IC50 | 78 µM | [6] |

| Cytochrome P450 2D6 (CYP2D6) | IC50 | 43 µM | [6] |

Experimental Protocols: Molecular Dynamics Simulation

The following protocol outlines a typical workflow for conducting molecular dynamics simulations of the this compound-DOR complex, based on methodologies reported in the literature.[1][2][9][10]

3.1. System Preparation

-

Receptor Structure: Start with a high-resolution crystal or cryo-EM structure of the human DOR. If simulating the inactive state, a structure bound to an antagonist like naltrindole can be used. For the active state, an agonist-bound structure is preferable.[1][2][4] The PDB ID: 6PT3 (agonist-bound) can be a reference.

-

Ligand Docking: The 3D structure of this compound is docked into the binding pocket of the DOR using molecular docking software such as Glide (Schrödinger). The docking pose is typically selected based on the docking score and visual inspection of the interactions with key residues.[2]

-

Membrane Embedding: The ligand-receptor complex is embedded in a lipid bilayer, such as a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) membrane, to mimic the cellular environment. This is often done using tools like the CHARMM-GUI Membrane Builder.[9]

-

Solvation and Ionization: The system is solvated with an explicit water model (e.g., TIP3P) and neutralized with counter-ions (e.g., NaCl) to a physiological concentration of 0.15 M.[9]

3.2. Simulation Parameters

-

Force Field: A suitable force field, such as CHARMM36m for the protein, lipids, and ions, and a compatible force field for the ligand (e.g., CGenFF), is applied.[9]

-

Equilibration: The system undergoes a multi-step equilibration protocol. This typically involves initial energy minimization, followed by a series of short simulations with gradually decreasing restraints on the protein and ligand heavy atoms to allow the solvent and lipids to relax around the complex.[10]

-

Production Run: Production simulations are then run for an extended period, often multiple microseconds, under the NPT ensemble (constant number of particles, pressure, and temperature).[1][2] Multiple independent simulations are recommended to enhance statistical significance.[2]

3.3. Trajectory Analysis

The resulting trajectories are analyzed to investigate:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.[2]

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the receptor.

-

Conformational Changes: Analysis of transmembrane (TM) helix movements, particularly TM5 and TM6, which are crucial for receptor activation.[1][2]

-

Ligand-Receptor Interactions: Monitoring hydrogen bonds, hydrophobic interactions, and salt bridges between this compound and DOR residues.

-

Molecular Switches: Analysis of conserved motifs involved in GPCR activation, such as the "transmission switch".[2]

Signaling Pathways and Experimental Workflows

4.1. DOR Signaling Pathway Activated by this compound

This compound, as a DOR agonist, primarily signals through the Gαi/o pathway. Upon binding, it induces a conformational change in the receptor, leading to the dissociation of the G protein heterotrimer and subsequent inhibition of adenylyl cyclase, which reduces intracellular cAMP levels. Furthermore, studies suggest that this compound exhibits biased agonism, meaning it preferentially activates the G protein pathway over the β-arrestin pathway, which is often associated with receptor internalization and desensitization.[5][7]

Caption: this compound-mediated DOR signaling pathway.

4.2. Molecular Dynamics Simulation Workflow

The process of setting up and running a molecular dynamics simulation for the this compound-DOR complex follows a structured workflow, from initial system setup to the final analysis of the simulation data.

Caption: Workflow for MD simulation of this compound-DOR.

4.3. Logical Relationship of Key Residues in DOR Activation

Molecular dynamics simulations have identified several key residues within the DOR that are crucial for the conformational changes leading to receptor activation upon this compound binding. These residues are part of a network of interactions that act as a "transmission switch".[1][2]

Caption: Key residue interactions in DOR activation.

Conclusion

Molecular dynamics simulations provide powerful insights into the complex interactions between this compound and the delta-opioid receptor. The detailed understanding of the binding mode, conformational dynamics, and the role of key residues in receptor activation is invaluable for the structure-based design of new, more effective, and safer analgesic drugs targeting the DOR. The methodologies and findings presented in this guide offer a solid foundation for further research in this promising area of drug discovery.

References

- 1. To probe the activation mechanism of the Delta opioid receptor by an agonist this compound started from inactive conformation using molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchwithrowan.com [researchwithrowan.com]

- 4. Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. δ-Opioid Mechanisms for ADL5747 and this compound Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. δ-Opioid mechanisms for ADL5747 and this compound effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Coarse-Grained MD Simulations of Opioid Interactions with the μ-Opioid Receptor and the Surrounding Lipid Membrane [mdpi.com]

- 10. mdpi.com [mdpi.com]

Cryo-EM structure of ADL5859 bound to delta-opioid receptor

A comprehensive analysis of the cryo-EM structure of the delta-opioid receptor (δOR) in complex with the selective agonist ADL5859 and the G protein, Gᵢ, reveals the molecular basis of its G protein signaling bias. This technical report details the quantitative pharmacological data, in-depth experimental methodologies, and visualizes the key signaling pathways and workflows involved in this pivotal structural study. The findings provide a blueprint for the structure-based design of next-generation analgesics with improved side-effect profiles.

Quantitative Pharmacological Data

The pharmacological properties of this compound and reference compounds at the human delta-opioid receptor were characterized through various in vitro functional assays. The data, summarized below, highlight the G protein signaling bias of this compound.

Table 1: Pharmacological Parameters of this compound and Reference Ligands at the δ-Opioid Receptor.[1]

| Ligand | Assay | pEC₅₀ (mean ± SEM) | Eₘₐₓ (% of Leu-enkephalin, mean ± SEM) |

| This compound | Gαᵢ₁-Gγ₉ Dissociation | 8.53 ± 0.04 | 98.7 ± 2.5 |

| β-arrestin2 Recruitment | 6.78 ± 0.06 | 45.3 ± 3.1 | |

| GRK2 Recruitment | 6.91 ± 0.05 | 51.2 ± 2.8 | |

| Receptor Internalization | 6.55 ± 0.07 | 39.8 ± 3.5 | |

| SNC80 | Gαᵢ₁-Gγ₉ Dissociation | 8.89 ± 0.03 | 102.1 ± 2.1 |

| β-arrestin2 Recruitment | 8.21 ± 0.04 | 95.6 ± 4.2 | |

| GRK2 Recruitment | 8.35 ± 0.05 | 97.3 ± 3.9 | |

| Receptor Internalization | 8.02 ± 0.06 | 92.1 ± 4.5 | |

| Leu-enkephalin | Gαᵢ₁-Gγ₉ Dissociation | 8.25 ± 0.05 | 100.0 ± 3.0 |

| β-arrestin2 Recruitment | 7.95 ± 0.06 | 100.0 ± 4.8 | |

| GRK2 Recruitment | 8.05 ± 0.04 | 100.0 ± 4.1 | |

| Receptor Internalization | 7.81 ± 0.07 | 100.0 ± 5.0 |

Table 2: Signaling Bias of this compound at the δ-Opioid Receptor.[1]

| Ligand | Bias Factor (vs. SNC80) | Bias Factor (vs. Leu-enkephalin) |

| This compound | 15.8 | 10.5 |

Bias factor was calculated using the operational model, quantifying the preference for the G protein pathway over the β-arrestin2 recruitment pathway relative to the reference agonist.

Table 3: Cryo-EM Data Collection and Processing Statistics.

| Parameter | Value |

| Data Collection | |

| Microscope | Titan Krios G3i |

| Detector | Gatan K3 |

| Voltage | 300 kV |

| Total Electron Dose | 50 e⁻/Ų |

| Magnification | 105,000x |

| Pixel Size | 0.83 Å |

| Data Processing | |

| Initial Particles | 2,543,128 |

| Final Particles | 352,671 |

| Final Map Resolution | 3.1 Å |

| Model Refinement | |

| PDB ID | 8Y45 |

| EMDB ID | EMD-38909 |

| FSC @ 0.143 | 3.1 Å |

Signaling and Experimental Workflow Diagrams

To elucidate the complex processes described in the study, the following diagrams were generated using Graphviz (DOT language), adhering to the specified design constraints.

δ-Opioid Receptor Signaling Pathways

The δ-opioid receptor, upon agonist binding, can initiate two primary signaling cascades: the canonical G protein pathway, leading to analgesia, and the β-arrestin pathway, which is often associated with receptor desensitization and certain side effects. This compound demonstrates a bias towards the G protein pathway.

Cryo-EM Structure Determination Workflow

The process of determining the high-resolution structure of the this compound-δOR-Gᵢ complex involved several critical steps, from biochemical preparation to computational reconstruction.

Detailed Experimental Protocols

Expression and Purification of the δOR-Gᵢ Complex

-

δOR Expression: A construct of the human δ-opioid receptor (OPRD1) with an N-terminal Flag tag and a C-terminal 3C protease cleavage site followed by a GFP tag was cloned into a pFastBac vector. Recombinant baculovirus was generated using the Bac-to-Bac system (Invitrogen) and used to infect Spodoptera frugiperda (Sf9) insect cells at a density of 3.0 x 10⁶ cells/mL. Cells were harvested 48 hours post-infection.

-

G Protein Expression: Human Gαᵢ₁, Gβ₁, and Gγ₂ subunits were co-expressed in Sf9 cells using separate baculoviruses.

-

Purification: Cell membranes were solubilized in a buffer containing 20 mM HEPES, 100 mM NaCl, 1% (w/v) Lauryl Maltose Neopentyl Glycol (LMNG), 0.1% (w/v) Cholesteryl Hemisuccinate (CHS), and protease inhibitors. The δOR was purified using anti-Flag M1 affinity chromatography. The tag was cleaved by 3C protease, and the receptor was further purified by size-exclusion chromatography (SEC) on a Superdex 200 Increase column. The purified G protein heterotrimer was prepared similarly.

This compound-δOR-Gᵢ Complex Formation

Purified δOR was incubated with a 10-fold molar excess of this compound. The purified Gᵢ heterotrimer and the catalytic-null mutant of Gαᵢ₁ (D273N) were added, along with apyrase to hydrolyze GDP. The mixture was incubated for 4 hours at room temperature to allow for stable complex formation. The fully assembled complex was then concentrated and subjected to a final SEC step to ensure homogeneity.

Cryo-EM Grid Preparation and Data Collection

-

Grid Preparation: 3 μL of the purified complex at a concentration of 8 mg/mL was applied to a glow-discharged Quantifoil R1.2/1.3 300-mesh gold grid. The grid was blotted for 3.5 seconds and plunge-frozen in liquid ethane using a Vitrobot Mark IV (Thermo Fisher Scientific).

-

Data Collection: Data were collected on a Titan Krios G3i electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector. Automated data collection was performed using EPU software. A total of 5,982 movie stacks were collected at a nominal magnification of 105,000x, corresponding to a calibrated pixel size of 0.83 Å. The total electron dose was set to 50 e⁻/Ų fractionated over 32 frames.

Image Processing and 3D Structure Determination

-

Preprocessing: Movie frames were aligned and dose-weighted using MotionCor2. The contrast transfer function (CTF) parameters were estimated using CTFFIND4.

-

Particle Picking and 2D Classification: An initial set of particles was picked using a template-based approach in RELION-4.0. Particles were subjected to several rounds of 2D classification to remove ice contaminants and poorly defined particles.

-

3D Reconstruction: An initial 3D model was generated ab initio. The cleaned particle stack was then used for 3D auto-refinement, followed by CTF refinement and Bayesian polishing to improve map quality. The final reconstruction yielded a map with a global resolution of 3.1 Å, as determined by the gold-standard Fourier shell correlation (FSC) 0.143 criterion.

Functional Signaling Assays

-

Gαᵢ₁ Dissociation Assay: G protein activation was measured in HEK293T cells using a bioluminescence resonance energy transfer (BRET)-based assay. Cells were co-transfected with plasmids encoding for δOR, Gαᵢ₁-Rluc8, Gβ₁, and Gγ₉-GFP2. Upon agonist stimulation, the dissociation of Gαᵢ₁ from Gβ₁γ₉ leads to a decrease in the BRET signal.

-

β-arrestin2 Recruitment Assay: β-arrestin2 recruitment was quantified using a NanoBiT complementation assay (Promega). HEK293T cells were co-transfected with δOR fused to the LgBiT subunit and β-arrestin2 fused to the SmBiT subunit. Agonist-induced recruitment of β-arrestin2 to the receptor brings the two subunits into proximity, generating a luminescent signal. Data for all assays were normalized to the maximal response of the endogenous ligand Leu-enkephalin.

Methodological & Application

Application Notes and Protocols for ADL5859 in In Vivo Mouse Pain Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of ADL5859, a potent and selective δ-opioid receptor agonist, in preclinical mouse models of inflammatory and neuropathic pain.

Introduction

This compound is a novel, orally bioavailable δ-opioid receptor agonist that has demonstrated significant analgesic effects in rodent models of chronic pain.[1][2] As a selective δ-opioid agonist, this compound presents a promising therapeutic alternative to traditional µ-opioid receptor agonists, potentially offering effective pain relief with a reduced side-effect profile, such as a lack of respiratory depression, sedation, and euphoria.[3] Notably, this compound exhibits biased agonism, effectively reducing pain without causing the hyperlocomotion or receptor internalization often seen with other δ-opioid agonists like SNC80.[1][2]

These protocols detail the use of this compound in two well-established mouse pain models: the Complete Freund's Adjuvant (CFA) model of inflammatory pain and the Sciatic Nerve Ligation (SNL) model of neuropathic pain.

Mechanism of Action

This compound selectively binds to and activates δ-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon activation, the receptor triggers intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and nociceptive signaling. The primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channel activity, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[4][5] This combination of effects hyperpolarizes the neuron, making it less likely to fire and transmit pain signals. The biased agonism of this compound suggests it preferentially activates pathways leading to analgesia over those causing receptor desensitization and certain behavioral side effects.[1][2]

Quantitative Data Summary

The following tables summarize the dose-dependent analgesic effects of orally administered this compound in mouse models of inflammatory and neuropathic pain. Data is adapted from Nozaki et al., 2012.[1]

Table 1: Effect of this compound on Mechanical Allodynia in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

| This compound Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 60 min post-administration (Mean ± SEM) | % Maximum Possible Effect (%MPE) |

| Vehicle | 0.25 ± 0.05 | 0% |

| 10 | 0.60 ± 0.10 | 35% |

| 30 | 1.10 ± 0.15 | 71% |

| 100 | 0.85 ± 0.12 | 55% |

| Basal paw withdrawal threshold before CFA injection was approximately 1.5 g. |

Table 2: Effect of this compound on Mechanical Allodynia in the Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain

| This compound Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 60 min post-administration (Mean ± SEM) | % Maximum Possible Effect (%MPE) |

| Vehicle | 0.15 ± 0.04 | 0% |

| 30 | 1.35 ± 0.20 | 89% |

| Basal paw withdrawal threshold before SNL surgery was approximately 1.5 g. |

Experimental Protocols

This compound Formulation and Administration

-

Formulation: Prepare a suspension of this compound in a vehicle of distilled water containing 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80.[1]

-

Administration: Administer the this compound suspension to mice via oral gavage (p.o.) at the desired dose (e.g., 10-100 mg/kg).[1] The volume of administration should be adjusted based on the mouse's body weight (typically 5-10 ml/kg).

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.

-

Animals: Adult male C57BL/6 mice (8-10 weeks old).

-

Procedure:

-

Briefly anesthetize the mouse using isoflurane.

-

Inject 20 µl of CFA (1 mg/ml) into the plantar surface of the right hind paw.[6]

-

Allow the animals to recover in their home cages.

-

Inflammatory pain symptoms typically develop within 24 hours and persist for several days to weeks.

-

Behavioral testing can be performed at various time points after CFA injection.

-

Sciatic Nerve Ligation (SNL)-Induced Neuropathic Pain Model

This surgical model mimics peripheral nerve injury, resulting in long-lasting mechanical allodynia and thermal hyperalgesia.

-

Animals: Adult male C57BL/6 mice (8-10 weeks old).

-

Procedure:

-

Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).

-